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Compound of Interest

Compound Name:
6-Chloro-5-quinolinecarboxylic

acid

CAS No.: 803736-96-1

Cat. No.: B2872653

Get Quote

Introduction
6-Chloro-5-quinolinecarboxylic acid is a halogenated quinoline derivative that has garnered

significant interest within the medicinal chemistry and drug development sectors. Its rigid,

heterocyclic structure serves as a versatile scaffold for the synthesis of complex molecular

architectures, particularly in the design of kinase inhibitors and other targeted therapeutic

agents. This document provides a comprehensive overview of its fundamental properties,

synthesis, and key applications, tailored for researchers and professionals in the chemical and

pharmaceutical sciences.

Core Molecular Properties
The foundational characteristics of 6-Chloro-5-quinolinecarboxylic acid are essential for its

application in chemical synthesis and analysis. These properties dictate its reactivity, solubility,

and spectroscopic behavior.

Chemical Structure and Formula
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The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a

pyridine ring. A chlorine atom is substituted at the 6-position, and a carboxylic acid group is

attached at the 5-position.

Property Value Source

Molecular Formula C₁₀H₆ClNO₂ [1][2][3]

Molecular Weight 207.61 g/mol [1][2][3]

CAS Number 803736-96-1 [1]

IUPAC Name
6-chloroquinoline-5-carboxylic

acid

The presence of the electron-withdrawing chlorine atom and carboxylic acid group on the

quinoline core significantly influences the molecule's electronic properties and reactivity. The

nitrogen atom in the quinoline ring provides a site for potential coordination or salt formation,

while the carboxylic acid group offers a reactive handle for amide bond formation and other

derivatizations.

Synthesis and Derivatization
The synthesis of 6-Chloro-5-quinolinecarboxylic acid and its analogs is a critical aspect of its

utility. While multiple synthetic routes may exist, a common strategy involves the construction of

the quinoline ring system from appropriately substituted aniline and carbonyl precursors,

followed by functional group manipulations.

General Synthetic Workflow
A representative synthetic approach often involves a variation of the Gould-Jacobs reaction.

The causality behind this choice lies in its reliability for constructing the 4-hydroxyquinoline

core, which can then be further modified.

Caption: Generalized Gould-Jacobs approach for synthesis.

Key Derivatization Reaction: Amide Coupling
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The carboxylic acid moiety is the primary site for derivatization, most commonly through amide

bond formation. This reaction is fundamental to its use as a building block in drug discovery,

allowing for the attachment of various amine-containing fragments to explore structure-activity

relationships (SAR).

Protocol: Standard Amide Coupling

Activation: Dissolve 6-Chloro-5-quinolinecarboxylic acid in an anhydrous aprotic solvent

(e.g., DMF, DCM). Add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-

nucleophilic base (e.g., DIPEA). Stir at room temperature for 15-30 minutes. The choice of

coupling agent is critical; HATU is often chosen for its high efficiency and ability to suppress

racemization in chiral substrates.

Coupling: Add the desired primary or secondary amine to the activated acid solution.

Reaction: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by

TLC or LC-MS.

Work-up: Perform an aqueous work-up to remove the coupling reagents and base. Typically,

this involves washing with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and

brine.

Purification: Purify the resulting amide product using column chromatography or

recrystallization.

Applications in Drug Development
The rigid quinoline scaffold of 6-Chloro-5-quinolinecarboxylic acid is a privileged structure in

medicinal chemistry. It is frequently employed as a key intermediate in the synthesis of kinase

inhibitors. The quinoline core can mimic the adenine region of ATP, allowing molecules derived

from it to act as competitive inhibitors in the ATP-binding pocket of various kinases.

Role as a Pharmacophore
The specific substitution pattern—a chlorine at position 6 and a reactive handle at position 5—

provides a defined vector for chemical elaboration. The chlorine atom can occupy hydrophobic

pockets within an enzyme's active site, while the group derived from the carboxylic acid can be
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tailored to form critical hydrogen bonds or other interactions to enhance binding affinity and

selectivity.

Caption: Structure-function relationship in kinase inhibitor design.

Characterization and Quality Control
Rigorous analytical characterization is necessary to confirm the identity and purity of 6-Chloro-
5-quinolinecarboxylic acid and its derivatives.

Analytical Techniques
Technique Expected Observations Purpose

¹H NMR

Aromatic protons on the

quinoline ring system (typically

7-9 ppm), with splitting

patterns dictated by their

positions. A broad singlet for

the carboxylic acid proton (>10

ppm).

Confirms chemical structure

and proton environment.

¹³C NMR

Signals for the nine aromatic

carbons and the carbonyl

carbon of the carboxylic acid

(~165-175 ppm).

Confirms the carbon skeleton.

Mass Spectrometry

A molecular ion peak [M+H]⁺

or [M-H]⁻ corresponding to the

molecular weight (207.61),

showing the characteristic

isotopic pattern for a molecule

containing one chlorine atom.

Confirms molecular weight and

elemental composition.

HPLC

A single major peak under

appropriate chromatographic

conditions.

Assesses purity and provides a

method for reaction monitoring.

Safety and Handling
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As with all chlorinated organic compounds and carboxylic acids, appropriate safety precautions

must be taken.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases.

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully

investigated. Refer to the Material Safety Data Sheet (MSDS) for complete information.

Conclusion
6-Chloro-5-quinolinecarboxylic acid is a valuable and highly functionalized building block for

chemical synthesis. Its defined structure, molecular weight, and reactive carboxylic acid group

make it an important intermediate, particularly in the field of medicinal chemistry for the

development of targeted therapeutics. A thorough understanding of its properties, synthesis,

and handling is essential for its effective and safe utilization in a research and development

setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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